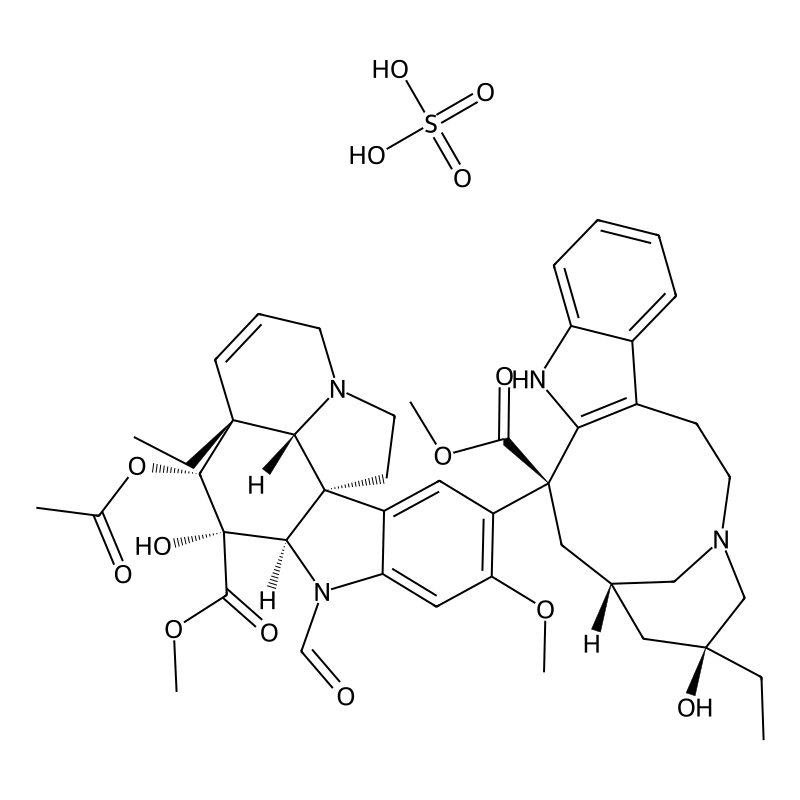

Vincristine Sulfate

C46H58N4O14S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C46H58N4O14S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

vincristine sulfate β-tubulin binding affinity

Mechanism of Action & Binding Affinity

Vincristine sulfate is a vinca alkaloid chemotherapy drug that exerts its effect by disrupting microtubule dynamics. The table below summarizes its core mechanism and the consequences of its binding.

| Aspect | Description |

|---|---|

| Molecular Target | Binds specifically to the β-tubulin subunit within the vinca-binding domain [1] [2] [3]. |

| Primary Effect | Inhibits the polymerization of tubulin dimers into microtubules. At high concentrations, it can also promote microtubule disassembly [4] [2]. |

| Cellular Consequence | Disrupts the formation of the mitotic spindle, causing cell cycle arrest at metaphase and leading to apoptotic cell death [1] [4]. |

| Relative Affinity | Has a higher affinity for tubulin compared to other vinca alkaloids like vinblastine, which correlates with its more severe neurotoxicity profile [1] [2]. |

Experimental Protocols for Investigating Mechanism

To study vincristine's interaction with tubulin and its effects, several standard experimental protocols are used. The workflow for these investigations can be visualized in the following diagram:

Experimental workflow for studying vincristine-tubulin interaction.

The methodology for the key experiments in the workflow involves:

In Vitro Tubulin Polymerization Assay [5]: This experiment directly measures the drug's effect on microtubule formation. Purified tubulin is incubated in a suitable buffer (often containing GTP) at 37°C to promote polymerization, which is monitored by an increase in light scattering or turbidity at 340 nm. This compound is added to the reaction, and the inhibition of polymerization is quantified by a reduced rate and extent of turbidity increase compared to a drug-free control.

Cell-Based Proliferation Assay (e.g., MTS/MTT) [6]: This protocol evaluates the cytotoxic effect of vincristine. Cells are seeded in multi-well plates and treated with a dose range of this compound for 48-72 hours. A tetrazolium compound (MTS/MTT) is added, which is reduced by metabolically active cells into a colored formazan product. The IC50 value (concentration that inhibits cell proliferation by 50%) is determined by measuring the absorbance of the formazan product and comparing it to untreated controls.

Immunofluorescence Microscopy for Mitotic Arrest [1]: This method visualizes the cellular consequences of vincristine. Treated cells are fixed, permeabilized, and stained with anti-α-tubulin antibodies to visualize microtubules and a DNA dye (like DAPI) to visualize chromosomes. Analysis by fluorescence microscopy reveals the disruption of the mitotic spindle and the accumulation of cells arrested in metaphase, providing visual confirmation of the mechanism of action.

Clinical & Research Implications

The specific binding of vincristine has several critical downstream implications:

- Dose-Limiting Neurotoxicity: The high affinity of vincristine for axonal microtubules is the primary cause of its dose-limiting peripheral neuropathy [1] [2]. This manifests as sensory and motor deficits, such as tingling, numbness, and muscle weakness [4] [3].

- Role of Drug Metabolism: Vincristine is primarily metabolized by the liver cytochrome P450 enzymes, CYP3A4 and CYP3A5 [1] [4]. Genetic polymorphisms in these enzymes, particularly in CYP3A5, can lead to significant variability in drug clearance, toxicity, and efficacy among patients [2].

- Drug Resistance: A major challenge in therapy is the development of resistance, often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes vincristine from cancer cells [1] [3].

References

- 1. Oncology | Drugs used in managing cancer are discussed. [pharmacology2000.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. - Wikipedia Vincristine [en.wikipedia.org]

- 4. Vincristine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Inhibitors | SCBT - Santa Cruz Biotechnology Tubulin [scbt.com]

- 6. Anticancer potential of alkaloids: a key emphasis to colchicine... [cancerci.biomedcentral.com]

Pharmacokinetic Parameters of Vincristine Formulations

The pharmacokinetics of conventional vincristine differ significantly from its liposomal formulation, Marqibo, which is designed to optimize drug delivery.

| Parameter | Conventional Vincristine [1] [2] | Liposomal Vincristine (Marqibo) [1] |

|---|---|---|

| Cmax | 148 ng/mL | 5,662 ng/mL |

| AUCinf | 806 ng·h/mL | 63,438 ng·h/mL |

| Initial Half-life (t₁/₂λ₁) | 5 minutes | 6.9 hours |

| Terminal Half-life (t₁/₂λz) | 85 hours (range: 19-155 hours) | Not Available |

| Clearance (Cl) | 2,488 mL/h/m² | 32 mL/h/m² |

| Volume of Distribution (Vss) | 113,513 mL/m² | 383 mL/m² |

| Primary Elimination | Hepatic; ~80% in feces, 10-20% in urine [2] [3] | Prolonged circulation, reduced tissue distribution |

Vincristine exhibits a triphasic serum decay pattern after intravenous administration [1] [2]. Its large volume of distribution indicates extensive tissue binding, but this also leads to rapid clearance from plasma, limiting tumor exposure [1] [4]. The liposomal encapsulation in Marqibo dramatically alters its profile, leading to much higher plasma concentrations and prolonged circulation time [1].

Metabolism and Elimination Pathways

Vincristine is primarily metabolized in the liver, and its pathway involves key cytochrome P450 enzymes.

Vincristine is metabolized primarily by CYP3A4 and CYP3A5 enzymes, with elimination mainly via the hepatobiliary system [2] [3] [5].

- Key Enzymes: Metabolism is predominantly mediated by the hepatic cytochrome P450 isoenzymes CYP3A4 and CYP3A5 [2] [5].

- Primary Metabolite: The main metabolite is 4-O-desacetyl-vincristine, which has some antitumor activity but is less potent than the parent drug [2].

- Elimination: The liver is the major excretory organ. After metabolism, approximately 80% of an injected dose is excreted in the feces, and 10-20% is excreted in the urine [2] [3].

Experimental Methodologies for Key Assays

For researchers aiming to replicate or build upon existing studies, here are methodologies from key nonclinical and clinical investigations.

| Assay Type | Key Methodology Details | Reference Source |

|---|

| In Vitro P450 Metabolism Screening | • Enzymes: Panel of cDNA-expressed human P450s (CYP1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5, 3A7, 4A11). • Incubation: Vincristine with NADPH-fortified enzyme for 45 min at 37°C. • Analysis: HPLC with radiometric detection; metabolite identification via LC-MS/MS and NMR. | [5] | | Nonclinical PK (Mouse Xenograft) | • Formulations: VSLI (Marqibo) vs. standard VCR. • PK Analysis: Measurement of plasma concentration over time, tissue drug delivery, and antitumor activity. | [1] | | Clinical PK in Humans | • Method: Rapid IV injection with serial blood sampling. • Analysis: Tri-exponential model fitting to calculate half-lives, AUC, clearance, and volume of distribution. | [1] [2] |

Key Considerations for Drug Development

- Drug Interactions: Vincristine is a substrate for CYP3A enzymes and P-glycoprotein (P-gp). Concomitant use with strong CYP3A inhibitors (e.g., itraconazole, posaconazole) or P-gp inhibitors can increase vincristine exposure and the risk of severe adverse effects, particularly neurotoxicity [6] [7]. Conversely, strong CYP3A inducers (e.g., St. John's Wort) may reduce its efficacy [6].

- Impact of Hepatic Impairment: As the liver is the primary site of metabolism and elimination, patients with hepatic dysfunction may have reduced clearance and require dose adjustments [2] [7].

- Rationale for Liposomal Formulation: The development of Marqibo was driven by the need to overcome the pharmacological limitations of standard VCR, specifically its rapid clearance and large volume of distribution, to achieve higher and sustained drug levels in target tissues [1] [4].

References

- 1. Marqibo® ( vincristine liposome injection) improves the... sulfate [pmc.ncbi.nlm.nih.gov]

- 2. Vincristine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Vincristine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Marqibo® ( vincristine liposome injection) improves the... sulfate [link.springer.com]

- 5. articles selective metabolism of vincristine in vitro by cyp3a5 [sciencedirect.com]

- 6. VinCRIStine Sulfate Injection, USP [labeling.pfizer.com]

- 7. Vincristine dosing, indications, interactions, adverse effects ... [reference.medscape.com]

Vincristine Sulfate Metabolism and CYP3A5 Genotype: Technical Guide for Researchers and Drug Development Professionals

Then, I will now begin writing the main body of the paper.

Introduction to CYP3A5 Genetic Polymorphism and Vincristine Metabolism

Vincristine sulfate, a vinca alkaloid chemotherapeutic agent, has been a cornerstone in cancer treatment for decades, particularly for hematological malignancies such as acute lymphoblastic leukemia (ALL) and lymphomas. Despite its widespread use, vincristine exhibits substantial interindividual variability in both efficacy and toxicity profiles, which has prompted extensive investigation into the factors underlying this variability. The cytochrome P450 3A5 (CYP3A5) enzyme has emerged as a critical determinant in vincristine disposition, with genetic polymorphisms significantly influencing metabolic capacity across diverse populations.

The CYP3A5 gene exhibits several functionally significant polymorphisms that dictate enzyme expression and activity. The CYP3A5*1 allele is associated with normal enzyme expression, whereas variants including CYP3A5*3 (rs776746), CYP3A5*6 (rs10264272), and CYP3A5*7 result in alternative splicing, premature stop codons, or otherwise non-functional enzymes, leading to absent or significantly reduced metabolic capability. These polymorphisms demonstrate marked ethnic variation, with the CYP3A53/3 genotype (poor metabolizer) occurring in approximately 85-90% of Caucasian populations, whereas the frequency of the CYP3A5*1 allele (extensive metabolizer) exceeds 70% in African-American populations [1]. This ethnic distribution underlies observed racial differences in vincristine metabolism and toxicity risk, making CYP3A5 genotyping a potentially valuable tool for personalized dosing strategies in oncology.

Functional Evidence of CYP3A5-Mediated Vincristine Metabolism

In Vitro Metabolism Studies

Initial characterization of vincristine metabolism employed cDNA-expressed human cytochrome P450 enzymes to identify the specific isoforms responsible for vincristine biotransformation. Screening experiments revealed that CYP3A4 and CYP3A5 are the primary enzymes mediating vincristine oxidation, with both enzymes capable of depleting parent drug concentrations and generating the major metabolite M1 [2]. Further investigation demonstrated that vincristine exhibits a clear preference for CYP3A5 over CYP3A4 when both enzymes are expressed at comparable levels.

Detailed enzyme kinetic analyses have revealed substantial differences in catalytic efficiency between CYP3A isoforms. One comprehensive study reported that the predicted intrinsic clearance for vincristine is approximately 5-fold greater with CYP3A5 than with CYP3A4 [1]. This enhanced metabolic capability of CYP3A5 was attributed to differences in enzyme structure and substrate binding affinity that facilitate more efficient oxidation of the vincristine molecule. Additional metabolism studies using human liver microsomes corroborated these findings, showing significantly higher vincristine metabolism in microsomes from CYP3A5 expressers compared to non-expressers [2]. These in vitro observations provided the fundamental biochemical foundation for subsequent clinical investigations exploring the impact of CYP3A5 genotype on vincristine pharmacokinetics and toxicity.

Clinical Impact of CYP3A5 Genotype on Vincristine Pharmacokinetics

Pharmacokinetic Studies in Diverse Populations

The influence of CYP3A5 genotype on vincristine pharmacokinetics has been evaluated across multiple ethnic populations and patient age groups. A study of 41 adult patients receiving CHOP therapy for lymphoma found that CYP3A5 non-expressers (CYP3A53/3 genotype) demonstrated significantly higher drug exposure compared to expressers, with the area under the plasma concentration-time curve (AUC) increasing from 30.0 ng·h/mL in expressers to 35.5 ng·h/mL in non-expressers (p=0.006) [3]. Additionally, the terminal half-life (t½γ) was substantially prolonged in non-expressers (21.3 hours vs. 13.8 hours, p=0.005), indicating reduced clearance capacity in this genotype group.

Similar trends have been observed in pediatric populations. Research conducted with Kenyan children with cancer (91% of whom were CYP3A5 high-expressers) revealed that the dose-normalized AUC was significantly lower in high-expressers (0.15 ± 0.011 hr·m²/L) compared to low-expressers (0.28 ± 0.15 hr·m²/L, p=0.027) [4]. This study also noted minimal neuropathy across the cohort, potentially reflecting the predominantly high-expression genotype distribution. Multiple linear regression analysis has confirmed that CYP3A5 non-expresser status is an independent factor influencing vincristine exposure, alongside administered dose [3].

Table 1: Impact of CYP3A5 Genotype on Vincristine Pharmacokinetic Parameters

| Patient Population | CYP3A5 Expressers | CYP3A5 Non-Expressers | P-value | Study |

|---|---|---|---|---|

| Adults (AUC, ng·h/mL) | 30.0 | 35.5 | 0.006 | [3] |

| Adults (Half-life, h) | 13.8 | 21.3 | 0.005 | [3] |

| Kenyan Children (AUC, hr·m²/L) | 0.15 ± 0.011 | 0.28 ± 0.15 | 0.027 | [4] |

| Metabolic Ratio ([VCR]/[M1]) | Lower | Higher | 0.036 | [1] |

Relationship Between CYP3A5 Genotype and Vincristine-Induced Neurotoxicity

Clinical Evidence and Contradictory Findings

The association between CYP3A5 genotype and vincristine-induced peripheral neuropathy (VIPN) has yielded conflicting results across studies, highlighting the multifactorial nature of this dose-limiting toxicity. A retrospective study of 150 Egyptian pediatric patients with rhabdomyosarcoma identified striking genotype-dependent differences in neuropathy incidence. Patients with the CYP3A53/3 genotype (poor metabolizers) demonstrated the highest incidence of neuropathy at 61.3%, while those with the CYP3A51/6 genotype showed the lowest frequency at merely 1.3% [5]. Intermediate genotypes including CYP3A51/3, CYP3A53/6, and CYP3A51/1 exhibited neuropathy frequencies of 22%, 10.7%, and 4.7% respectively, establishing a clear genotype-toxicity gradient.

Earlier supporting evidence came from a study of children with precursor B-cell ALL, which reported that 89% of CYP3A5 expressers experienced neurotoxicity compared to 100% of non-expressers (p=0.03) [1]. Additionally, the proportion of treatment months with neurotoxicity was significantly lower in expressers (16% vs. 27%, p=0.0007). This study also provided pharmacokinetic insights, demonstrating higher M1 metabolite concentrations (p=0.0004) and lower metabolic ratios ([vincristine]/[M1], p=0.036) in CYP3A5 expressers compared to non-expressers, with M1 concentration inversely related to neuropathy severity (p=0.0316).

However, contradictory evidence exists. The study of Kenyan children with cancer found minimal neuropathy across the cohort despite comprehensive assessment using multiple neuropathy tools, with no demonstrable association between CYP3A5 genotype and neuropathy development [4]. Similarly, a meta-analysis of 21 studies concluded that CYP3A5 expression status was not significantly associated with VIPN [6]. These discrepant findings suggest that additional factors, including concurrent medications, ethnic differences in genetic backgrounds, assessment methodologies, and environmental influences may modulate neuropathy risk.

Table 2: CYP3A5 Genotype and Incidence of Vincristine-Induced Neurotoxicity Across Studies

| Study Population | CYP3A5 Genotype | Neuropathy Incidence | Additional Findings | Study |

|---|---|---|---|---|

| Egyptian Pediatric RMS | 3/3 | 61.3% | Highest incidence | [5] |

| Egyptian Pediatric RMS | 1/6 | 1.3% | Lowest incidence | [5] |

| PreB ALL Children | Expressers | 89% | Lower severity | [1] |

| PreB ALL Children | Non-expressers | 100% | Higher severity (p=0.03) | [1] |

| Kenyan Children | Mixed (91% high) | Minimal | No genotype association | [4] |

Analytical Methods for Vincristine Quantification

Chromatographic Techniques and Sample Preparation

Accurate quantification of vincristine and its metabolites in biological matrices requires highly sensitive analytical methods due to the low therapeutic concentrations (nanogram per milliliter range) and complex sample matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique, offering superior specificity and sensitivity compared to earlier methodologies.

Sample preparation typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate vincristine and metabolites from plasma or tissue samples while removing interfering components. For liposomal vincristine formulations, specialized SPE methods are employed to separate free vincristine (F-VCR) from liposome-encapsulated drug, allowing for distinct pharmacokinetic characterization of each species [7]. The chromatographic separation commonly utilizes reversed-phase C18 columns with mobile phases consisting of ammonium acetate or formate buffers with acetonitrile or methanol organic modifiers. Detection employs positive electrospray ionization with multiple reaction monitoring (MRM) of specific transitions: m/z 825.4→765.4 for vincristine and m/z 827.4→807.4 for the internal standard (vinblastine or deuterated vincristine) [8].

While LC-MS/MS offers unparalleled sensitivity, alternative approaches include high-performance liquid chromatography with ultraviolet detection (HPLC-UV), which provides a more accessible and cost-effective option, particularly for resource-limited settings. One validated method utilizes a simple mobile phase of 0.02 M sodium dihydrogen phosphate-methanol (36:64, v/v, pH 4.7) with satisfactory separation of vincristine from biological matrices [8]. However, HPLC-UV methods generally exhibit higher limits of quantification and may lack the specificity for metabolite profiling compared to mass spectrometry-based approaches.

Experimental Approaches for Investigating Vincristine Pharmacology

Research Framework for Vincristine-CYP3A5 Investigations

In Vitro and Preclinical Models

The investigation of CYP3A5-mediated vincristine metabolism employs a multidisciplinary approach combining in vitro, preclinical, and clinical methodologies. In vitro systems include cDNA-expressed cytochrome P450 enzymes, which allow for isolation of specific metabolic contributions, and human liver microsomes from genotyped donors, which provide a more integrated metabolic profile reflecting natural enzyme ratios and cofactors [2]. These systems enable detailed enzyme kinetic analyses including determination of Michaelis-Menten parameters (Km, Vmax) and intrinsic clearance calculations.

Preclinical models have been developed to study vincristine disposition and toxicity in vivo. Conventional mouse models have limitations due to differences in drug metabolism pathways between species. To address this, humanized CYP3A5 mouse models have been engineered, with surprising results. One comprehensive study found that vincristine clearance was largely independent of hepatic Cyp3a function in mice, and transgenic expression of human CYP3A51 or CYP3A53 minimally affected systemic exposure to vincristine [6]. These findings highlight the challenges in translating in vitro metabolic data to in vivo systems and suggest that alternative clearance pathways may compensate in murine models.

Clinical Study Designs

Clinical investigation typically employs prospective cohort designs with intensive pharmacokinetic sampling and standardized neurotoxicity assessments. Key pharmacokinetic parameters include area under the concentration-time curve (AUC), maximum concentration (Cmax), half-life (t½), clearance (CL), and volume of distribution (Vz). Neurotoxicity assessment utilizes validated tools such as the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), with some studies incorporating additional specialized neuropathy assessment instruments [4] [1].

Genotyping methodologies commonly employ TaqMan Real-Time PCR assays for specific CYP3A5 single nucleotide polymorphisms (rs776746, rs10264272, rs41303343) [5]. Patients are typically stratified by CYP3A5 expresser status, with expressers defined as carrying at least one CYP3A51 allele, and non-expressers defined as homozygous for variant alleles (typically CYP3A53/*3). Statistical analyses evaluate differences in pharmacokinetic parameters and toxicity incidence between genotype groups, with adjustments for potential confounding factors including age, body surface area, concomitant medications, and hepatic function.

Therapeutic Implications and Future Directions

Clinical Applications and Research Gaps

The accumulating evidence regarding CYP3A5 genotype and vincristine disposition presents both opportunities and challenges for clinical implementation. While consistent pharmacokinetic differences have been demonstrated between CYP3A5 expressers and non-expressers, the relationship with neurotoxicity remains less predictable, likely due to the multifactorial pathogenesis of vincristine-induced neuropathy that involves additional genetic (e.g., ABCB1, MAPT), clinical, and environmental factors.

Several important research gaps merit further investigation. Future studies should prioritize larger sample sizes and diverse ethnic populations to enhance generalizability [9]. Additionally, comprehensive multigene approaches that incorporate other potentially relevant polymorphisms in drug transporters (ABCB1) and neuronal proteins may improve predictive accuracy for toxicity risk [9] [3]. The potential role of epigenetic modifications in regulating CYP3A5 expression and activity represents another promising research direction [9]. Furthermore, drug-drug interactions between vincristine and CYP3A inhibitors (e.g., azole antifungals) require additional study, particularly in the context of specific CYP3A5 genotypes [6].

Table 3: Novel Formulation Approaches to Modify Vincristine Pharmacokinetics

| Formulation Type | Key Pharmacokinetic Changes | Clinical Implications | Study |

|---|---|---|---|

| Liposomal VCR (VSLI) | Increased AUC (222.1 vs 95.1 ng·h/mL), Reduced CL (8.9 vs 22.1 L/h) | Enhanced efficacy potential, altered toxicity profile | [7] |

| PLGA-PEG Nanoparticles | Prolonged circulation time, Decreased systemic clearance | Reduced dosing frequency, potentially lower neuropathy | [8] |

| Sphingomyelin/Cholesterol Liposomes | Increased drug retention, Extended circulation longevity | Improved tumor delivery, modified toxicity timing | [10] |

From a clinical translation perspective, the development of evidence-based dosing guidelines incorporating CYP3A5 genotype remains a work in progress. The consistent observation of reduced vincristine clearance in CYP3A5 non-expressers suggests that genotype-directed dose individualization could potentially optimize the therapeutic index, but prospective validation of this approach is needed before widespread clinical implementation. Additionally, the introduction of novel formulations such as liposomal vincristine (VSLI) may alter the impact of CYP3A5 genotype, as these formulations fundamentally change vincristine disposition patterns [10] [7].

References

- 1. Vincristine Neurotoxicity Risk & CYP3A5 Genotype in ALL [pmc.ncbi.nlm.nih.gov]

- 2. articles selective metabolism of vincristine in vitro by cyp3a5 [sciencedirect.com]

- 3. Influence of CYP and ABCB1 polymorphisms on the... 3 A 5 [link.springer.com]

- 4. and its impact on CYP ... 3 A 5 genotype vincristine pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Toxicity of Vincristine and CYP3A5 Genetic ... [pubmed.ncbi.nlm.nih.gov]

- 6. Vincristine Disposition and Neurotoxicity Are Unchanged in ... [sciencedirect.com]

- 7. Pharmacokinetic Behavior of Vincristine and Safety ... [frontiersin.org]

- 8. An HPLC method for the pharmacokinetic study of ... [sciencedirect.com]

- 9. and Vincristine Genetic Polymorphism in... CYP 3 A 5 [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic characteristics of this compound ... [nature.com]

vincristine sulfate antimitotic activity cell division inhibition

Molecular Mechanism of Antimitotic Activity

Vincristine sulfate is a vinca alkaloid that primarily functions as a microtubule-disrupting agent [1]. Its mechanism is characterized by several critical processes [1] [2] [3]:

- Tubulin Binding: Vincristine specifically binds to the β-subunit of tubulin, the protein building block of microtubules [1] [3].

- Inhibition of Polymerization: By binding to tubulin, vincristine inhibits the polymerization process, preventing the assembly of tubulin dimers into functional microtubules [1] [3].

- Disruption of Mitotic Spindle: During mitosis, the disrupted microtubule dynamics prevent the formation and proper function of the mitotic spindle [1].

- Cell Cycle Arrest: The failure to form a mitotic spindle causes cell cycle arrest at the metaphase stage, as chromosomes cannot align and segregate correctly [1] [2].

- Induction of Apoptosis: The prolonged metaphase arrest triggers biochemical pathways that lead to programmed cell death, or apoptosis [1].

Beyond its primary antimitotic role, research indicates that cellular responses to vincristine can vary, leading to other fates like senescence or mitotic catastrophe, which are influenced by the cell's genetic background, such as p53 status [4].

Experimental Data on Cellular Responses

The following table summarizes key quantitative findings from recent in vitro studies on vincristine's activity against various cancer cell lines.

| Cell Line | IC₅₀ (this compound) | Key Observed Responses | Experimental Methods |

|---|---|---|---|

| Glioblastoma (T98G) [4] | ~0.5 nM (24h exposure) | High levels of apoptosis; slow long-term cell re-growth. | MTT assay, flow cytometry (Annexin V/PI), fluorescence microscopy. |

| Glioblastoma (U87MG) [4] | ~0.5 nM (24h exposure) | Accumulation of senescent cells; high autophagy; fast cell re-growth. | MTT assay, β-galactosidase assay, western blot, fluorescence microscopy. |

| Colorectal Adenocarcinoma (HT-29) [5] | 15 µg/mL (as monotherapy) | Apoptosis; reduced viability. | MTT assay, flow cytometry (Annexin V-FITC/PI), RT-qPCR. |

| Breast Adenocarcinoma (MCF-7) [5] | 20 µg/mL (as monotherapy) | Apoptosis; reduced viability. | MTT assay, flow cytometry (Annexin V-FITC/PI), RT-qPCR. |

| Cervical Cancer (HeLa) [6] | 10 µg/mL (as monotherapy) | Apoptosis; reduced viability. | MTT assay, flow cytometry (Annexin V-FITC/PI), RT-qPCR. |

Synergistic Enhancement with Probiotics

Recent studies have explored combining vincristine with the probiotic Lactobacillus fermentum (strain Ab.RS23) to enhance efficacy and reduce required dosages [5] [6].

- Dosage Reduction: Co-treatment significantly reduced the IC₅₀ of vincristine—by 8-fold in HT-29 cells and 13-fold in MCF-7 cells [5]. In HeLa cells, the effective dose was reduced by 10-fold [6].

- Enhanced Apoptosis: The combination therapy demonstrated a synergistic effect, leading to a more profound decrease in cell viability and a marked increase in apoptotic cell populations compared to monotherapies [5] [6].

- Molecular Mechanisms: Gene expression analysis in HT-29 and MCF-7 cells revealed that co-treatment upregulated pro-apoptotic genes (e.g., PTEN, BAX, Caspase-3, -8, -9, Fas, IκB) and downregulated survival-related genes (e.g., AKT, Bcl-2, mTOR) [5]. This indicates a dual activation of both intrinsic and extrinsic apoptotic pathways.

The diagram below illustrates the experimental workflow and the proposed molecular mechanism of this synergistic action.

Experimental workflow and molecular mechanism of vincristine and L. fermentum combination therapy.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

Cell Viability Assay (MTT) [5]

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of treatments.

- Procedure:

- Seed cancer cells (e.g., HT-29, MCF-7) in 96-well plates.

- Treat with a concentration gradient of this compound, L. fermentum (in CFU/mL), or their combination for 24 hours. Use a transwell system for live bacterial co-culture to allow metabolite exchange without direct contact.

- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

- Measure the absorbance of the formed formazan product spectrophotometrically.

- Calculate IC₅₀ values using logarithmic regression analysis.

Apoptosis Analysis via Flow Cytometry [5] [6]

- Purpose: To quantify the percentage of cells undergoing apoptosis.

- Procedure:

- After treatment, harvest cells and wash with cold PBS.

- Resuspend the cell pellet in a binding buffer.

- Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.

- Analyze stained cells using a flow cytometer within 1 hour.

- Differentiate cell populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Gene Expression Analysis (RT-qPCR) [5]

- Purpose: To evaluate changes in the expression of genes related to apoptosis and cell survival.

- Procedure:

- Extract total RNA from treated cells using a reagent like TRIzol.

- Measure RNA concentration and purity with a spectrophotometer (e.g., NanoDrop).

- Synthesize cDNA using a reverse transcription kit.

- Perform quantitative real-time PCR (qRT-PCR) with SYBR Green Master Mix and gene-specific primers (e.g., for BAX, Bcl-2, Caspase-3, -8, -9, PTEN, AKT, mTOR).

- Analyze data using the comparative Ct (ΔΔCt) method to determine relative gene expression.

Research Applications and Formulations

- Advanced Formulations: A liposomal formulation of vincristine, Marqibo (this compound liposome injection), is approved for specific relapsed/refractory leukemias [1] [2]. The liposomal encapsulation enhances drug delivery by increasing circulation time and targeting tumor tissues, which can allow for dose intensification and potentially improve the therapeutic index [7] [8].

- Broader Research Implications: The evidence that vincristine can induce multiple cell fates (apoptosis, senescence) suggests that profiling a tumor's genetic background (e.g., p53 status) could help predict its response [4]. Furthermore, combining vincristine with non-cytotoxic adjuvants like specific probiotics presents a promising strategy to enhance efficacy while mitigating dose-limiting toxicities, such as neuropathy [5] [6].

References

- 1. Vincristine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Vincristine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Vincristine promotes differential levels of apoptosis, mitotic ... [sciencedirect.com]

- 5. Probiotic-enhanced chemotherapy: Lactobacillus fermentum synergizes... [cancerci.biomedcentral.com]

- 6. Combinational therapy of cervical cancer consisting ... [pubmed.ncbi.nlm.nih.gov]

- 7. What is Vincristine Liposome Injection Drugs? Uses, How It... Sulfate [linkedin.com]

- 8. This compound Liposome Injection With Combination ... [fcd.mcw.edu]

Comprehensive Application Notes and Protocols: Vincristine Sulfate Liposome Preparation Using pH Gradient Method

Introduction and Rationale

Vincristine sulfate (VCRS) is a clinically important chemotherapeutic agent used primarily for treating acute lymphoblastic leukemia, breast cancer, malignant lymphoma, and various pediatric solid tumors. Despite its potent antineoplastic activity through microtubule inhibition and cell cycle arrest mechanisms, VCRS faces significant clinical limitations including unpredictable pharmacokinetics, narrow therapeutic index, and dose-limiting neurotoxicity. These constraints manifest as peripheral neuropathy, cranial neurotoxicity, and autonomic nervous system dysfunction, often restricting administration to 1.4-1.6 mg/m² with a maximum dose not exceeding 2 mg/m². [1]

Liposomal encapsulation has emerged as a promising strategy to overcome these limitations by enhancing tumor targeting through the Enhanced Permeability and Retention (EPR) effect, prolonging systemic circulation, and reducing systemic toxicity. The pH gradient loading method, in particular, enables active drug loading into pre-formed liposomes, resulting in higher encapsulation efficiency and improved stability compared to passive loading techniques. Unlike anion gradient methods that precipitate VCRS inside liposomes (leading to potentially suboptimal release kinetics), the pH gradient approach maintains VCRS in a solubilized state within the liposomal core, facilitating more appropriate drug release upon cellular uptake. [1] [2]

Materials and Formulation Composition

Lipid Components and Chemical Reagents

The formulation of VCRS liposomes requires specific lipid compositions and reagents optimized for stable vesicle formation and efficient drug loading:

- This compound: Supplied as pharmaceutical grade powder, typically from approved manufacturers (e.g., Baiyunshan Hanfang Modern Pharmaceutical Co., Ltd.). [1]

- Lipid components: Egg sphingomyelin (ESM) and cholesterol in a molar ratio of 2.5:1. Alternatively, sphingomyelin/cholesterol/PEG2000-DSPE (79:20:1, w/w) for PEGylated formulations with enhanced circulation time. [1] [2]

- Hydration medium: 300 mM citrate buffer (pH ~4.0) for establishing the initial pH gradient. [1]

- Phosphate buffer: Sodium phosphate solution used during active drug loading to adjust external pH. [1]

- Organic solvent: Chloroform or ethanol for lipid dissolution during thin film preparation. [1] [2]

Table 1: Lipid Composition Options for VCRS Liposomes

| Component | Standard Formulation | PEGylated Formulation | Function |

|---|---|---|---|

| Sphingomyelin | 2.5 parts (ESM) | 79% (w/w) | Main structural phospholipid |

| Cholesterol | 1 part | 20% (w/w) | Membrane stability and fluidity control |

| PEG2000-DSPE | - | 1% (w/w) | Steric stabilization, prolonged circulation |

| Citrate buffer | 300 mM, pH ~4.0 | 300 mM, pH ~4.0 | Establishment of pH gradient |

Equipment and Instrumentation

- Liposome preparation: Rotary evaporator for thin film formation, liposome extruder with polycarbonate membranes (200 nm and 100 nm), probe sonicator, water bath with precise temperature control (65±2°C). [1]

- Characterization: ZetaSizer (Nano-ZS ZEN3700, Malvern, UK) for particle size, PDI, and zeta potential; Transmission Electron Microscope (TEM, JEOL JEM-2000EX) and Atomic Force Microscopy (AFM, Cypher ES) for morphological analysis; HPLC system with C18 column for drug quantification. [1]

Preparation Protocols

Blank Liposome Preparation by Thin Film Hydration-Extrusion Method

The preparation of blank liposomes with established pH gradients involves sequential steps to create uniform, stable vesicles ready for active drug loading:

Lipid film formation: Dissolve ESM and cholesterol (2.5:1 ratio) in chloroform at appropriate concentration. Transfer to round-bottom flask and evaporate chloroform at 40°C using rotary evaporator until thin, uniform lipid film forms on flask interior. [1]

Film hydration: Hydrate dried lipid film with 300 mM citrate buffer (pH ~4.0) at 65°C under magnetic stirring for 30 minutes. This results in formation of large, multilamellar vesicles (LMVs) with acidic internal environment. [1]

Size reduction: Process the heterogeneous liposome suspension through sequential size reduction steps:

- Probe sonication: Brief sonication to initially reduce particle size

- Freeze-thaw cycles: Subject liposomes to 5 cycles between -80°C and 65°C to enhance unilamellarity

- Extrusion: Pass liposomes through polycarbonate membranes of decreasing pore size (200 nm followed by 100 nm) using thermobarrel extruder at 65°C. Perform 3 passes through each membrane size. [1]

Storage: Store blank liposomes at 4°C until drug loading (typically within 24-48 hours).

Diagram 1: Blank Liposome Preparation Workflow

Active Drug Loading via pH Gradient Method

The active loading process utilizes the established pH gradient to drive VCRS into liposomes:

Component mixing: Sequentially add blank liposomes and VCRS solution to sodium phosphate solution in ratio of 1:5:25 (v/v/v) under magnetic stirring. The phosphate solution adjusts external pH to create transmembrane gradient. [1]

Incubation for drug loading: Incubate mixture in water bath at 65°C for 10 minutes with continuous gentle agitation. This temperature is critical for transiently increasing membrane permeability to facilitate VCRS transport. [3]

Termination and storage: Cool loaded liposomes to room temperature and store at 4°C. Final product should be characterized within 24 hours. [1]

The mechanism of pH gradient loading exploits the amphiphilic nature of VCRS, which contains ionizable functional groups. At the elevated external pH, VCRS remains deprotonated and neutral, allowing diffusion across lipid bilayers. Upon encountering the acidic internal environment, VCRS becomes protonated and charged, trapping it within the aqueous core of liposomes. [1] [4]

Diagram 2: pH Gradient Drug Loading Mechanism

Characterization Methods and Quality Control

Physicochemical Characterization

Comprehensive characterization of VCRS liposomes ensures product quality, stability, and predictable in vivo performance:

Particle size and distribution: Determine mean particle diameter, polydispersity index (PDI) using dynamic light scattering (ZetaSizer). Optimal specifications: 100-120 nm with PDI <0.2. [1]

Zeta potential: Measure surface charge in milliVolts using laser Doppler electrophoresis. Values typically range between -10 to -30 mV, indicating moderate stability. [1]

Encapsulation efficiency (EE): Quantify using mini-column centrifugation or dialysis followed by HPLC analysis. Calculate EE% = (Amount encapsulated VCRS/Total VCRS) × 100%. Target >95% encapsulation. [1] [2]

Morphological examination: Visualize using Transmission Electron Microscopy (TEM) with negative staining or Atomic Force Microscopy (AFM) to confirm spherical morphology and membrane integrity. [1]

Stability Assessment

Storage stability: Monitor physicochemical parameters (particle size, PDI, EE%) over time under refrigerated conditions (4°C) for up to 12 months. [2]

Chemical stability: Quantify VCRS degradation products using HPLC to ensure drug integrity. Optimal formulations show <5% degradation over 12 months at 4°C. [2]

In vitro release kinetics: Evaluate using dialysis membrane method in buffers of varying pH (pH 7.4 simulating plasma, pH 5.5 simulating tumor microenvironment). [1]

Table 2: Key Characterization Parameters and Target Specifications

| Parameter | Analytical Method | Target Specification |

|---|---|---|

| Particle size | Dynamic light scattering | 100-120 nm |

| PDI | Dynamic light scattering | <0.2 |

| Zeta potential | Electrophoretic mobility | -10 to -30 mV |

| Encapsulation efficiency | HPLC | >95% |

| VCRS content | HPLC | 90-110% of label claim |

| Degradation products | HPLC | <5% at 12 months (4°C) |

Loading and Release Kinetics

Drug Loading Kinetics

The loading process of VCRS into liposomes follows first-order kinetics, with the rate strongly dependent on temperature. Research demonstrates that loading efficiency increases with elevated temperatures up to 65°C, which temporarily increases membrane fluidity and permeability without compromising liposome integrity. [1]

The activation energy required for the VCRS loading process has been determined to be 20.6 kcal/mol, reflecting the significant energy barrier for drug translocation across the sphingomyelin-cholesterol bilayer. This high activation energy explains the necessity for elevated temperatures during the loading process and the inherent stability of the loaded product at physiological temperatures. [1]

Table 3: Kinetic Parameters of VCRS Liposomes

| Kinetic Parameter | Value | Experimental Conditions | Significance |

|---|---|---|---|

| Loading kinetics | First-order | Various temperatures (37-65°C) | Predictable loading process |

| Activation energy | 20.6 kcal/mol | Calculated from Arrhenius plot | Membrane permeability barrier |

| Release half-life (pH 7.4) | ~25-30 hours | 37°C, phosphate buffer | Circulation stability |

| Release half-life (pH 5.5) | ~8-12 hours | 37°C, acetate buffer | Intracellular release |

In Vitro Release Kinetics

The release behavior of VCRS from liposomes also conforms to first-order kinetics, suggesting a simple transmembrane diffusion mechanism rather than complex erosion or degradation processes. Release rates are strongly pH-dependent, with significantly faster release observed at acidic pH (approximately 3-fold increase at pH 5.5 compared to pH 7.4). This pH-sensitive release profile is therapeutically advantageous as it promotes drug release in the acidic tumor microenvironment or within cellular compartments following endocytosis. [1]

The release mechanism involves passive diffusion of the neutral VCRS species across the lipid bilayer, driven by the concentration gradient between intra- and extra-liposomal compartments. As the external neutral VCRS concentration decreases due to sink conditions in vivo, the internal protonated VCRS deprotonates to maintain equilibrium, enabling continued outward diffusion. [1]

Troubleshooting and Alternative Approaches

Common Technical Issues and Solutions

Low encapsulation efficiency: May result from insufficient pH gradient, suboptimal temperature during loading, or membrane integrity issues. Ensure accurate buffer preparation, maintain precise temperature control at 65°C, and verify liposome membrane integrity pre-loading. [1] [3]

Drug degradation during loading: Minimize by controlling heating duration precisely (10 minutes at 65°C) and immediate cooling post-loading. Consider alternative gradient methods for improved stability. [2]

Particle aggregation: May occur due to improper lipid composition or extrusion parameters. Optimize cholesterol content, ensure complete lipid dissolution, and verify extrusion membrane integrity. [1]

Rapid drug leakage: Resulting from unstable gradient or membrane defects. Implement TEA-SOS gradient or incorporate membrane-stabilizing components like cholesterol. [2]

Alternative Loading Methods

While the pH gradient method is widely employed, alternative approaches offer potential advantages for specific applications:

TEA-SOS gradient: Utilizes triethylammonium sucrose octasulfate to form electrostatically stabilized complexes with VCRS inside liposomes. This approach demonstrates superior long-term stability, with only 2.9% degradation over 12 months at 4°C compared to 8.2% degradation in one month for conventional pH gradient formulations. [2]

Ethanol-assisted loading: Employing 10-15% ethanol as permeability enhancer enables efficient loading at lower temperatures (37°C), particularly beneficial for cholesterol-free formulations. This method prevents gradient collapse while maintaining membrane integrity. [5]

Clinical Applications and Regulatory Considerations

This compound liposome injection (VSLI, Marqibo) has received FDA approval for the treatment of Philadelphia chromosome-negative acute lymphoblastic leukemia in adults. Clinical studies demonstrate its ability to enable dose intensification beyond conventional vincristine limits, with some patients receiving up to 2.25 mg/m² without dose capping. [6] [7]

Recent clinical trials exploring VSLI in combination therapies show promising results:

In pediatric and young adult populations with relapsed/refractory B-cell ALL, VSLI at 1.5 mg/m² combined with chemotherapy achieved complete remission in 87.5% of patients with favorable tolerability. [6] [8]

For indolent B-cell lymphoma, VSLI (2.25 mg/m²) combined with bendamustine and rituximab demonstrated 100% overall response rate with 50% complete responses, though with notable lymphopenia and peripheral neuropathy. [7]

The commercial Marqibo formulation employs a complex three-vial system requiring reconstitution immediately before administration due to stability limitations. Recent research focuses on developing stable ready-to-use formulations using TEA-SOS gradient loading and optimized lipid compositions (SM/Chol/PEG2000-DSPE, 79:20:1) that maintain stability for extended periods. [2]

Conclusion

The pH gradient method for VCRS liposome preparation represents a robust and efficient approach for producing therapeutically optimized nanomedicines. The detailed protocols outlined in these Application Notes provide researchers with standardized methods for formulation development, characterization, and optimization. Through precise control of process parameters—including lipid composition, pH conditions, and temperature regimes—this technique enables production of VCRS liposomes with high encapsulation efficiency, appropriate release kinetics, and enhanced stability.

Ongoing advancements in liposomal technology, including alternative loading methods and novel lipid compositions, continue to address remaining challenges such as long-term stability and preparation complexity. These developments promise to further expand the clinical utility of VCRS liposomes in cancer therapy, potentially benefiting diverse patient populations through improved therapeutic outcomes and reduced treatment-related toxicities.

References

- 1. Research on the loading and release kinetics of the vincristine ... sulfate [pmc.ncbi.nlm.nih.gov]

- 2. Development of a stable single-vial liposomal formulation for vincrist | IJN [dovepress.com]

- 3. US9801874B2 - Method for the preparation of liposome ... [patents.google.com]

- 4. Method of amphiphatic drug loading in liposomes by pH ... [patents.google.com]

- 5. pH gradient loading of anthracyclines into cholesterol-free ... [sciencedirect.com]

- 6. This compound Liposome Injection With Combination ... [pubmed.ncbi.nlm.nih.gov]

- 7. Injection with Bendamustine and... This compound Liposome [pmc.ncbi.nlm.nih.gov]

- 8. This compound Liposome Injection With Combination ... [fcd.mcw.edu]

Comprehensive Protocol for Vincristine Sulfate Extravasation Management: Focus on Hyaluronidase

Introduction and Clinical Significance

Vincristine sulfate, a vinca alkaloid chemotherapeutic agent, is a vesicant that can cause severe local tissue injury upon extravasation—the inadvertent leakage into perivascular spaces during intravenous administration. [1] [2] The extent of tissue damage stems from its binding capacity to β-tubulin, which disrupts microtubule assembly and promotes disassembly, ultimately leading to cellular dysfunction and death. [1] Unlike DNA-binding agents, non-DNA-binding antineoplastics like vincristine are cleared more readily from extravasation sites but still pose significant risk of tissue damage. [2] Proper management is crucial to prevent considerable irritation, cellulitis, and potential long-term tissue necrosis. [3] [4] This protocol details the evidence-based application of hyaluronidase and adjunctive measures for vincristine extravasation, providing researchers and clinicians with standardized methodologies for preclinical evaluation and clinical translation.

Pathophysiology of Vincristine-Induced Tissue Injury

The neurotoxic and tissue-damaging effects of vincristine are directly linked to its high-affinity binding to β-tubulin. [1] This binding inhibits microtubule assembly and promotes disassembly of existing microtubules, resulting in severe alterations in axonal microtubules and damage to nervous fibers. [1] This tubular toxic effect inhibits fast axonal transport, leading to axonal degeneration. [1]

In the context of extravasation, these molecular interactions trigger a cascade of cellular events culminating in tissue damage. Sural nerve biopsies following vincristine administration reveal primary axonal degeneration accompanied by segmental demyelination and reduction in both large and small fiber densities. [1] Animal models demonstrate microtubular disorientation and axonal edema, causing a dose-dependent, primarily sensory neuropathy. [1] The disruption of axonal microtubules causes marked disarray of the axonal cytoskeleton and formation of neurofilamentous masses, which likely influence axonal transport and contribute to the local tissue injury observed in extravasation events. [1]

The following diagram illustrates the sequential pathophysiological mechanism of vincristine extravasation injury:

Quantitative Data Summary of Extravasation Management

Clinical management of vincristine extravasation involves both non-pharmacologic and pharmacologic approaches. The following table summarizes the key interventions and their supporting evidence:

Table 1: Comprehensive Extravasation Management Strategies

| Intervention Category | Specific Treatment | Protocol Details | Evidence Level | Key Outcomes |

|---|---|---|---|---|

| Initial Non-Pharmacologic | Immediate Infusion Cessation [2] | Stop infusion, attempt aspiration of vesicant, remove cannula [2] | Clinical Guideline [2] | Prevents further tissue exposure |

| Local Heat Application [2] | Apply local heat for 20 minutes 4 times daily for 1-2 days [2] | Clinical Guideline [2] | Disperses/dilutes vesicant; minimizes discomfort | |

| Pharmacologic Agent | Hyaluronidase [3] [4] | Local subcutaneous injection around extravasation area [3] [4] | Professional Monograph [3] [4] | Disperses drug; minimizes cellulitis potential |

| Dimethyl Sulfoxide (DMSO) [5] | Topical application (90-99%) 4 times daily for 14 days [5] | Case Report [5] | Free-radical scavenging; prevented ulceration in documented cases | |

| Combination Therapy | Hyaluronidase + DMSO [5] | Subcutaneous hyaluronidase + topical DMSO 90% 4 times daily for 2 weeks [5] | Case Report (n=1) [5] | Resolved inflammatory signs; no necrosis development with combined doxorubicin/vincristine extravasation |

Detailed Experimental and Clinical Protocols

Preclinical Assessment of Hyaluronidase Efficacy

Objective: To evaluate the efficacy of hyaluronidase in mitigating vincristine-induced tissue damage in animal models.

Materials:

- Animal model (e.g., Sprague-Dawley rats)

- This compound solution (1 mg/mL)

- Hyaluronidase (150 U/mL preparation)

- Physiological saline (control)

- Assessment tools: von Frey filaments, hot plate test, histological staining equipment

Methodology:

- Extravasation Induction: Animals are anesthetized, and this compound (0.1 mg/kg) is administered via peripheral vein with concurrent extravasation simulation.

- Treatment Administration: Immediately post-extravasation, animals receive:

- Experimental Group: Hyaluronidase (15-30 U) subcutaneously infiltrated around extravasation site

- Control Group: Equivalent volume of physiological saline

- Assessment Parameters:

- Pain Sensitivity: Measure thermal hyperalgesia and mechanical allodynia at 24h, 48h, 72h, and 7 days post-extravasation

- Tissue Evaluation: Histopathological analysis of extravasation site for inflammation, necrosis, and fiber density changes

- Functional Assessment:

- Motor coordination (rotarod test)

- Nerve conduction studies

Data Analysis: Compare mean differences in outcome measures between treatment and control groups using appropriate statistical tests (t-test, ANOVA with post-hoc analysis).

Clinical Management Protocol for confirmed extravasation

The following workflow details the standardized clinical response to suspected or confirmed vincristine extravasation:

Specific Intervention Details:

Hyaluronidase Administration:

- Reconstitution: Follow manufacturer instructions for hyaluronidase preparation

- Technique: Using a 25-gauge needle, subcutaneously infiltrate 1-5 mL (containing 150-1000 units) evenly around the extravasation site through multiple injection points

- Timing: Administer as soon as possible after extravasation confirmation, ideally within 30 minutes

- Mechanism: Hyaluronidase hydrolyzes hyaluronic acid in connective tissue, increasing permeability and enhancing dispersion and absorption of the extravasated vincristine [3] [4]

Adjunctive Measures:

- Local Heat Application: Apply warm compresses (approximately 40°C) for 20 minutes four times daily for 1-2 days to promote vasodilation and drug dispersion [2]

- DMSO Application: If utilized, apply 99% DMSO topically to the affected area (allow to air dry) four times daily for up to 14 days [5]

- Elevation: Elevate the affected extremity to reduce edema

Formulation and Stability Considerations

This compound is typically supplied as a 1 mg/mL solution for injection. [4] For intravenous administration, the calculated dose is often diluted in 25-50 mL of 0.9% sodium chloride injection in a flexible plastic container (minibag) to a final concentration of 0.0015–0.08 mg/mL. [3] This dilution in a minibag is specifically recommended to prevent inadvertent intrathecal administration. [3]

Storage Requirements:

- Store this compound in the refrigerator at 2°C to 8°C [6]

- Protect from light and retain in carton until time of use [6]

- Do not freeze [6]

Stability and Compatibility:

- The drug is compatible with 0.9% sodium chloride injection [6]

- Discard unused solution appropriately [6]

Emerging Research and Future Directions

Current investigations focus on improving the therapeutic window of vincristine while minimizing neurotoxic side effects. Several promising approaches include:

Novel Delivery Systems: Research on this compound-loaded T7-low-density lipoprotein particles has demonstrated significantly reduced cell proliferation rates in glioma models compared to free this compound, suggesting potential for targeted delivery. [1]

Neuroprotective Strategies:

- Calcium Homeostasis Modulation: Drugs that decrease extracellular and intracellular calcium availability (TMB-8, Quin-2, EGTA) have shown efficacy in ameliorating vincristine-induced neuropathic pain in animal models. [1]

- Mitochondrial Protection: Compounds targeting mitochondrial dysfunction, particularly electron transport chain complex inhibitors, have attenuated neuropathy symptoms in rat models. [1]

- Vitamin Supplementation: Clinical trials investigating Vitamin B6 and B12 supplementation have demonstrated decreased incidence, relative risk, and severity of vincristine-induced peripheral neuropathy. [1]

Pharmacogenomics: Emerging evidence suggests cytochrome P450 3A5 (CYP3A5) polymorphisms significantly affect vincristine metabolism, with a greater incidence of the rapid metabolizer genotype in certain populations. Prospective trials are ongoing to quantify associations between CYP3A5 genotype and vincristine pharmacokinetics. [1]

Conclusion

This compound extravasation requires immediate, standardized intervention to prevent significant tissue injury. The cornerstone of management includes immediate cessation of administration, aspiration of residual drug, and subcutaneous infiltration of hyaluronidase to enhance dispersion of the vesicant. Adjunctive measures such as local heat application and potentially topical DMSO contribute to comprehensive management. Ongoing research into targeted drug delivery systems and neuroprotective strategies promises to enhance the safety profile of this essential chemotherapeutic agent while maintaining its antitumor efficacy.

References

- 1. sciencedirect.com/topics/neuroscience/ vincristine - sulfate [sciencedirect.com]

- 2. of Chemotherapy Management Extravasations [uspharmacist.com]

- 3. Monograph for Professionals - Drugs.com VinCRIStine [drugs.com]

- 4. 1 mg/ml Solution for Injection - Summary of... This compound [medicines.org.uk]

- 5. Treatment of extravasation of both doxorubicin and vincristine ... [pubmed.ncbi.nlm.nih.gov]

- 6. Dosage Vincristine + Max Dose, Adjustments - Drugs.com Guide [drugs.com]

Comprehensive Application Notes and Protocols: Vincristine Sulfate in PCV Combination Therapy for Malignant Gliomas

Introduction to the PCV Regimen

The PCV chemotherapy regimen—combining Procarbazine, Lomustine (CCNU), and Vincristine Sulfate—represents a cornerstone in the treatment of primary brain tumors, particularly anaplastic gliomas and other malignant glial neoplasms. This combination therapy leverages the distinct mechanisms of action and non-overlapping toxicities of its components to achieve enhanced therapeutic efficacy against central nervous system malignancies. The rational design of PCV allows each agent to target different aspects of tumor cell biology while minimizing cumulative toxicity profiles. Current neuro-oncology guidelines recommend PCV as both adjuvant therapy and treatment for recurrent low-grade astrocytoma, oligodendroglioma, anaplastic gliomas, and glioblastoma [1] [2]. The strategic sequencing and dosing intervals in the PCV protocol are optimized to account for the unique pharmacokinetic properties of each drug, particularly their ability to cross the blood-brain barrier—a critical consideration for effective management of primary brain tumors.

The clinical utility of PCV has been established through several landmark trials demonstrating significant improvements in progression-free survival and overall survival in specific molecular subtypes of brain tumors, particularly those with 1p/19q co-deletion in anaplastic oligodendrogliomas. The regimen exemplifies the fundamental oncology principle of combination chemotherapy, where agents with different mechanisms of action and non-overlapping dose-limiting toxicities can be administered at full or near-full doses to maximize tumor cell kill while maintaining manageable side effects [1] [3]. The continued relevance of PCV in modern neuro-oncology, despite the emergence of temozolomide, underscores its importance as a therapeutic option, particularly for tumors with specific molecular characteristics or those refractory to first-line treatments.

Mechanism of Action

Individual Drug Targets

The therapeutic efficacy of the PCV regimen derives from the complementary mechanisms of its constituent drugs, which collectively disrupt multiple critical cellular processes in tumor cells:

This compound: As a vinca alkaloid derived from Catharanthus roseus, vincristine binds specifically to β-tubulin subunits at the boundary between tubulin heterodimers, distinct from the binding site of other tubulin-targeting agents. This interaction stabilizes microtubule dynamics at low concentrations and disrupts mitotic spindle assembly at higher concentrations, resulting in cell cycle arrest at metaphase. The subsequent failure of chromosome segregation leads to apoptotic cell death in rapidly dividing tumor cells. Unlike other vinca alkaloids, vincristine exhibits limited hematological toxicity, making it particularly valuable in combination regimens [3] [4].

Procarbazine Hydrochloride: This hydrazine derivative undergoes complex metabolic activation in the liver, where it is auto-oxidized to azo-procarbazine with concomitant release of hydrogen peroxide. The reactive intermediates generated during this process cause alkylation of DNA, inhibition of DNA and RNA synthesis, and direct protein damage through oxidative mechanisms. Procarbazine readily crosses the blood-brain barrier, achieving cerebrospinal fluid concentrations comparable to plasma levels, which is crucial for its efficacy against central nervous system tumors [5].

Lomustine (CCNU): As a nitrosourea compound, lomustine exerts bifunctional alkylation of DNA and RNA through its chloroethyl and nitrosourea moieties. It preferentially targets the O^6^-position of guanine, leading to DNA cross-linking that interferes with DNA replication and transcription. Additionally, lomustine inhibits several key enzymatic processes through carbamoylation of amino acids in proteins. Its high lipophilicity enables extensive distribution across the blood-brain barrier, making it particularly effective against CNS malignancies [5].

Synergistic Cytotoxicity

The combination of these three agents creates a multi-mechanistic attack on tumor cells that significantly enhances cytotoxicity compared to monotherapy approaches. The microtubule disruption by vincristine not only directly causes mitotic arrest but also sensitizes tumor cells to the DNA damaging effects of procarbazine and lomustine by impairing the DNA damage response machinery. This synergistic interaction allows for lower individual drug doses while maintaining therapeutic efficacy, potentially reducing systemic toxicity. Furthermore, the non-overlapping resistance mechanisms of these drugs decrease the likelihood of treatment failure due to pre-existing or acquired drug resistance, a common limitation of single-agent chemotherapy [3].

Table 1: Molecular Targets and Cellular Effects of PCV Components

| Drug | Primary Target | Molecular Mechanism | Cell Cycle Specificity |

|---|---|---|---|

| Vincristine | β-tubulin subunit | Binds tubulin, disrupts microtubule dynamics, prevents spindle formation | M-phase specific |

| Procarbazine | DNA/RNA | Metabolic activation to reactive intermediates causes alkylation and oxidative damage | Non-phase specific |

| Lomustine | DNA | Bifunctional alkylation leads to DNA cross-links and strand breaks | Non-phase specific |

Clinical Applications and Dosing

Approved Indications and Efficacy

The PCV regimen has demonstrated significant clinical efficacy in several primary brain tumor types, with established indications including:

- Anaplastic oligodendrogliomas, particularly those with 1p/19q co-deletion, where PCV has shown to significantly extend progression-free survival and overall survival when administered as adjuvant therapy following radiation

- Recurrent low-grade gliomas (astrocytomas, oligodendrogliomas), where PCV provides durable disease control and symptomatic improvement

- Anaplastic astrocytomas as both initial adjuvant therapy and treatment for recurrent disease

- Glioblastoma in the recurrent setting, though with more modest efficacy compared to other glioma subtypes [1] [2]

The therapeutic benefit of PCV appears particularly pronounced in tumors with specific molecular signatures, highlighting the importance of comprehensive molecular profiling in treatment selection. The combination of procarbazine's ability to cross the blood-brain barrier, lomustine's lipophilicity facilitating CNS penetration, and vincristine's unique mechanism of action creates a multi-targeted approach particularly suited to the challenging microenvironment of primary brain tumors.

Dosing Protocols and Modifications

The PCV regimen follows a specific cyclic administration schedule with two primary variants: the standard-dose PCV and the less commonly used enhanced-dose PCV. The standard regimen, detailed in Table 2, is typically administered in 6-week cycles with dose adjustments based on hematological parameters and non-hematological toxicity [1].

Table 2: Standard Dosing Schedule for PCV Regimen

| Drug | Dose | Route | Schedule | Cycle Frequency | Dose Adjustments |

|---|---|---|---|---|---|

| Vincristine | 1.4 mg/m² (max 2 mg) | IV | Day 1 | Every 6 weeks | Reduce by 50% for bilirubin >3 mg/dL |

| Lomustine | 110 mg/m² | PO | Day 1 | Every 6 weeks | Adjust based on nadir blood counts |

| Procarbazine | 60 mg/m² | PO | Days 8-21 | Every 6 weeks | None specified |

Critical administration guidelines for each component include:

Vincristine: Must be administered IV only through a secure, patent line due to vesicant properties. The dose should be infused over 5-10 minutes when diluted in a minibag. For patients with hepatic impairment (bilirubin >3 mg/dL), a 50% dose reduction is recommended. Premedication with antiemetics is advised [6] [7].

Lomustine: Administered as a single oral dose on an empty stomach (1 hour before or 2 hours after eating) to enhance absorption and reduce nausea. Taking the dose at bedtime 30-60 minutes after an antiemetic may further minimize gastrointestinal toxicity. All prescribed capsules should be taken at one time to ensure proper dosing [1].

Procarbazine: Given orally in divided doses typically during days 8-21 of each cycle. Patients must be instructed to avoid tyramine-rich foods and certain medications (antihistamines, sympathomimetics, barbiturates, narcotics) due to the MAO inhibitor activity of procarbazine, which can cause severe hypertensive crises [1] [5].

Dose modifications for subsequent cycles should be based on nadir blood counts and the severity of non-hematological toxicities. For grade 4 neutropenia lasting >7 days or febrile neutropenia, a 25% reduction in lomustine dose is recommended. For grade 4 thrombocytopenia, a 50% reduction in lomustine dose should be implemented [1].

Experimental Protocols

In Vitro Assessment of PCV Cytotoxicity

4.1.1 Cell Culture and Drug Preparation

Establish appropriate in vitro models for evaluating PCV efficacy:

Cell Lines: Utilize human glioma cell lines (U87, U251, T98G) and patient-derived glioma stem cells with characterized molecular profiles (IDH mutation status, 1p/19q co-deletion). Maintain cells in DMEM/F12 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C with 5% CO₂. For stem cell cultures, add EGF (20 ng/mL) and FGF (20 ng/mL) to serum-free media [8].

Drug Stock Solutions: Prepare 10 mM this compound in sterile distilled water, 100 mM procarbazine in DMSO, and 50 mM lomustine in absolute ethanol. Aliquot and store at -20°C protected from light. Fresh working solutions should be prepared immediately before each experiment by serial dilution in culture media, ensuring final organic solvent concentration does not exceed 0.1% [8].

4.1.2 Cytotoxicity and Combination Index Assay

Quantify PCV-induced cytotoxicity and synergistic interactions:

Experimental Design: Plate cells in 96-well plates at 3-5×10³ cells/well and allow to adhere for 24 hours. Treat with individual drugs and combinations at multiple concentrations based on anticipated IC₅₀ values (vincristine: 0.1-100 nM, procarbazine: 1-500 μM, lomustine: 1-300 μM). Include vehicle controls and no-cell blanks. Use 6-8 replicates per condition.

Treatment Protocol: For combination studies, administer drugs simultaneously or in sequence (vincristine → 24h → lomustine/procarbazine) to evaluate timing effects. Expose cells for 72 hours, then assess viability using MTT assay: add 10 μL of 5 mg/mL MTT solution per well, incubate 4 hours at 37°C, solubilize formazan crystals with DMSO, and measure absorbance at 570 nm with reference at 630 nm [8].

Data Analysis: Calculate percentage viability relative to vehicle controls. Determine IC₅₀ values using non-linear regression. Analyze drug interactions using the Chou-Talalay method to compute combination index (CI) values, where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [8].

In Vivo Efficacy Studies

4.2.1 Animal Model and Treatment Protocol

Evaluate PCV efficacy in orthotopic glioma models:

Animal Selection: Use 6-8 week old immunodeficient mice (athymic nude or NOD-scid) for human xenograft studies or immunocompetent syngeneic models. House animals under standard conditions with free access to food and water. All procedures must follow institutional animal care guidelines [8].

Tumor Implantation: For orthotopic models, anesthetize mice with ketamine/xylazine (100/10 mg/kg, IP) and stereotactically implant 2×10⁵ luciferase-expressing glioma cells into the right striatum (coordinates: 2 mm lateral, 0.5 mm anterior to bregma, 3 mm depth). Confirm successful engraftment 7 days post-implantation using bioluminescence imaging [8].

Treatment Groups: Randomize tumor-bearing animals into 6 groups (n=8-10/group): (1) vehicle control, (2) vincristine alone, (3) procarbazine alone, (4) lomustine alone, (5) PCV combination, (6) positive control (temozolomide). Administer drugs at human equivalent doses based on body surface area conversion:

- Vincristine: 0.5 mg/kg, IV, weekly

- Lomustine: 30 mg/kg, PO, day 1 of cycle

- Procarbazine: 50 mg/kg, PO, days 8-21

- Treatment cycle: 28 days for 2-3 cycles [8]

4.2.2 Assessment and Tissue Collection

Monitor treatment efficacy and collect samples for mechanistic studies:

Tumor Monitoring: Perform biweekly bioluminescence imaging after IP injection of D-luciferin (150 mg/kg). Measure fluorescence intensity in regions of interest. Monitor animal weight twice weekly and neurological symptoms daily.

Endpoint Analysis: Euthanize animals at defined endpoints (20% weight loss, neurological signs, or 28 days post-treatment initiation). Collect brains, fix in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process for paraffin embedding and section at 5 μm thickness for histological analysis [8].

Tissue Analysis: Perform H&E staining for general morphology and immunohistochemistry for cleaved caspase-3 (apoptosis), Ki-67 (proliferation), and CD31 (angiogenesis). Quantify staining using image analysis software. For molecular analyses, flash-freeze separate brain regions in liquid nitrogen for protein and RNA extraction [8].

Supportive Care and Toxicity Management

Adverse Event Monitoring and Prophylaxis

The PCV regimen is associated with several predictable toxicities that require proactive management and careful monitoring:

Hematological Toxicity: Myelosuppression represents the most significant dose-limiting toxicity, primarily attributed to lomustine. The incidence of febrile neutropenia in PCV trials is approximately 1%, which does not warrant routine prophylactic colony-stimulating factors (CSFs) according to established guidelines. However, CSFs should be considered if a patient experiences febrile neutropenia or grade 4 neutropenia in a prior cycle [1].

Gastrointestinal Effects: The PCV regimen is predicted to cause acute emesis in 30% to >90% of patients, with studies reporting nausea/vomiting in 5%-80% of patients. Recommended antiemetic prophylaxis includes a serotonin antagonist (ondansetron 8-16 mg PO, granisetron 1-2 mg PO, or palonosetron 0.25 mg IV) plus dexamethasone 12 mg PO given 30 minutes before lomustine on day 1. For days 8-21 during procarbazine administration, a steroid with or without a dopamine antagonist is recommended [1].

Neurological Toxicity: Vincristine-induced peripheral neuropathy (VIPN) represents the most common non-hematological dose-limiting toxicity, characterized by sensory impairment, decreased deep-tendon reflexes, paresthesias, and occasionally autonomic neuropathies (constipation, abdominal cramps). Neurotoxicity appears dose-related, with recommendations for dose reduction or treatment delay for significant symptoms. Recent research implicates neuroinflammatory mechanisms in VIPN, driven by activation of the NLRP3-inflammasome and interleukin-1β release from macrophages [3] [9].

Table 3: Management of Common PCV Toxicities

| Toxicity Type | Preventive Measures | Management Strategies | Dose Modification Guidelines |

|---|---|---|---|

| Myelosuppression | Weekly CBC monitoring | CSFs for febrile neutropenia; platelet transfusion for bleeding | Reduce lomustine by 25% for grade 4 neutropenia >7 days; 50% reduction for grade 4 thrombocytopenia |

| Nausea/Vomiting | Serotonin antagonist + dexamethasone before lomustine | Metoclopramide, prochlorperazine, or promethazine for breakthrough nausea | Typically none required |

| Peripheral Neuropathy | Regular neurological assessment | Dose delay/reduction; gabapentin/pregabalin for symptomatic relief | Consider 50% vincristine reduction for grade 2; hold for grade 3-4 |

| Constipation | Prophylactic laxatives for all patients | Stool softeners, osmotic agents | None typically required |

Cardiovascular Toxicity Monitoring

Emerging evidence indicates that vincristine can induce vascular toxicity through mechanisms distinct from its neurotoxic effects:

Pathophysiological Mechanisms: Chronic vincristine treatment causes endothelial dysfunction in both conductance (aorta) and resistance (mesenteric) vessels, characterized by impaired endothelium-dependent vasorelaxation. These alterations correlate with increased expression of TNF-α, eNOS, iNOS, and decreased connexin 43 in cardiovascular tissues. The vascular toxicity appears to be transient, with functional parameters normalizing within two weeks after treatment suspension [8].

Clinical Manifestations: Vincristine has been associated with myocardial ischemia, infarction, and thromboembolic events (reported in approximately 1-4% of patients), potentially related to coronary artery vasospasm secondary to cellular hypoxia. Additionally, case reports describe acute shortness of breath and severe bronchospasm, particularly when vincristine is administered with mitomycin-C [1] [8] [9].

Monitoring Recommendations: For patients with pre-existing cardiovascular risk factors, baseline and periodic ECG monitoring is recommended. Patients should be educated about cardiorespiratory symptoms warranting immediate medical attention. Importantly, these vascular alterations appear to be reversible upon drug discontinuation, suggesting careful monitoring may allow for early intervention before irreversible damage occurs [8].

Emerging Research and Novel Applications

Investigational Combinations and Clinical Trials

The unique mechanism of action and favorable toxicity profile of vincristine have prompted investigation into novel combination strategies:

Monoclonal Antibody Combinations: Vincristine is increasingly being combined with targeted immunotherapies, particularly rituximab (anti-CD20 antibody) for CD20-positive lymphomas. This approach leverages vincristine's direct cytotoxic effects while engaging immune-mediated destruction of tumor cells. Ongoing clinical trials are evaluating similar combinations with other tumor-specific antibodies [3].

Molecular Targeted Therapy: Preclinical studies suggest enhanced efficacy when vincristine is combined with PI3K/AKT/mTOR pathway inhibitors in glioma models, potentially overcoming resistance mechanisms associated with single-agent therapy. Additionally, combinations with PARP inhibitors are being explored based on the hypothesis that microtubule disruption creates dependency on DNA repair pathways [3].

Delivery System Innovations: To mitigate neurotoxicity while maintaining efficacy, novel delivery approaches include vincristine-loaded nanoparticles and liposomal formulations designed to enhance tumor-specific delivery. Early-phase trials are investigating these advanced delivery systems in recurrent high-grade gliomas [3].

Biomarker Development and Personalized Medicine

Current research efforts focus on identifying predictive biomarkers to guide patient selection for PCV therapy:

Molecular Subgroups: The efficacy of PCV appears enhanced in 1p/19q co-deleted anaplastic oligodendrogliomas and IDH-mutant astrocytomas, suggesting these molecular markers may predict treatment response. Ongoing translational studies within clinical trials are validating these associations [1].

Metabolic Predictors: Metabolomic approaches have identified potential biomarkers for vincristine-induced peripheral neuropathy, including adenosine nucleotides, N-acetylornithine, and glycogen, though the precise metabolic pathways require further elucidation [3].

Neuroinflammatory Markers: Recent evidence implicates IL-1β and NLRP3-inflammasome activation in vincristine neuropathy, suggesting both potential biomarkers for toxicity risk and preventive strategies using IL-1 receptor antagonists like anakinra [3].

Conclusion

The PCV regimen continues to play an important role in the management of primary brain tumors, particularly in the context of specific molecular subtypes. Its multi-mechanistic approach, leveraging the complementary actions of vincristine, procarbazine, and lomustine, provides a rational therapeutic strategy for these challenging malignancies. Ongoing research continues to refine the application of this combination through improved patient selection, toxicity management, and integration with novel therapeutic approaches. As the field of neuro-oncology advances toward increasingly personalized treatment paradigms, the role of PCV will likely continue to evolve, potentially finding renewed utility in combination with targeted agents and immunotherapies.

References

- 1. Procarbazine, Lomustine, and Vincristine ( PCV ) Regimen for Central... [pmc.ncbi.nlm.nih.gov]

- 2. - NCI PCV [cancer.gov]

- 3. Vincristine in Combination Therapy of Cancer - PubMed Central [pmc.ncbi.nlm.nih.gov]